molecular formula C13H12N6OS B14147835 3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol

3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol

Cat. No.: B14147835
M. Wt: 300.34 g/mol
InChI Key: WKGQDBABIBUEHE-VGOFMYFVSA-N
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Description

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxybenzaldehyde with 3-amino-5-methyl-1H-pyrazole to form an intermediate Schiff base. This intermediate is then reacted with 4-amino-1,2,4-triazole-5-thione under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The Schiff base can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction of the Schiff base would produce an amine derivative.

Scientific Research Applications

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxybenzaldehyde derivatives: Compounds with similar aromatic structures.

    1H-pyrazole derivatives: Compounds with similar heterocyclic structures.

    1,2,4-triazole derivatives: Compounds with similar triazole rings.

Uniqueness

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is unique due to its combination of aromatic, pyrazole, and triazole structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H12N6OS/c1-8-5-11(16-15-8)12-17-18-13(21)19(12)14-7-9-3-2-4-10(20)6-9/h2-7,20H,1H3,(H,15,16)(H,18,21)/b14-7+

InChI Key

WKGQDBABIBUEHE-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O

solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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